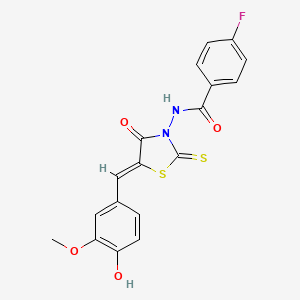

(Z)-4-fluoro-N-(5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(Z)-4-fluoro-N-(5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide is a synthetic organic compound characterized by its complex structure, which includes a fluorobenzamide moiety, a thioxothiazolidinone ring, and a hydroxy-methoxybenzylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-fluoro-N-(5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide typically involves multiple steps:

Formation of the Thioxothiazolidinone Ring: This step often starts with the reaction of a suitable thioamide with a haloketone under basic conditions to form the thioxothiazolidinone core.

Benzylidene Formation: The thioxothiazolidinone intermediate is then reacted with 4-hydroxy-3-methoxybenzaldehyde in the presence of a base to form the benzylidene derivative.

Amidation: Finally, the benzylidene-thioxothiazolidinone is coupled with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxy group in the benzylidene moiety can undergo oxidation to form a quinone derivative.

Reduction: The carbonyl groups in the thioxothiazolidinone ring and the benzamide moiety can be reduced to their corresponding alcohols.

Substitution: The fluorine atom in the benzamide moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-4-fluoro-N-(5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory, antimicrobial, and anticancer agent. Researchers are particularly interested in its ability to inhibit specific enzymes and pathways involved in disease processes.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications could extend to the fields of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of (Z)-4-fluoro-N-(5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide involves its interaction with various molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical biological pathways, leading to the compound’s therapeutic effects. For example, its anticancer activity may be due to the inhibition of enzymes involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

(Z)-4-fluoro-N-(5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide: shares structural similarities with other thioxothiazolidinone derivatives, such as:

Uniqueness

What sets this compound apart is the presence of the fluorine atom in the benzamide moiety. This fluorine atom can significantly influence the compound’s chemical reactivity and biological activity, potentially enhancing its stability and efficacy compared to similar compounds.

Biological Activity

(Z)-4-fluoro-N-(5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure that includes a thioxothiazolidinone ring, a fluorobenzamide moiety, and a hydroxy-methoxybenzylidene group. The synthesis typically involves several steps:

- Formation of the Thioxothiazolidinone Ring : Reaction of a suitable thioamide with a haloketone under basic conditions.

- Benzylidene Formation : The thioxothiazolidinone intermediate is reacted with 4-hydroxy-3-methoxybenzaldehyde.

- Amidation : Coupling of the benzylidene-thioxothiazolidinone with 4-fluorobenzoyl chloride in the presence of a base like triethylamine.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It is believed to inhibit specific enzymes involved in cell proliferation, leading to reduced tumor growth. For instance, studies have shown that derivatives of thiazolidinones can act as dual inhibitors of COX-1/2 and 5-LOX pathways, which are critical in cancer progression and inflammation .

Antimicrobial Activity

This compound also demonstrates promising antimicrobial properties. It has been evaluated against various bacterial strains, showing effectiveness that surpasses traditional antibiotics like ampicillin. The mechanism is thought to involve disruption of bacterial cell wall synthesis through enzyme inhibition .

Table 1: Antimicrobial Activity Comparison

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| (Z)-4-fluoro-N-(...) | E. coli | 8 μM |

| Ampicillin | E. coli | 16 μM |

| Streptomycin | S. aureus | 32 μM |

Anti-inflammatory Effects

The compound has shown anti-inflammatory effects in vitro by inhibiting pro-inflammatory cytokines and mediators. This activity is crucial for developing treatments for chronic inflammatory diseases .

The mechanism of action involves binding to specific molecular targets within cells, inhibiting critical enzymes that participate in disease processes:

- Enzyme Inhibition : The compound binds to active sites on enzymes, preventing their function.

- Disruption of Signaling Pathways : By inhibiting pathways associated with cell survival and proliferation, it can induce apoptosis in cancer cells.

Case Studies

- Anticancer Study : A study conducted on breast cancer cell lines demonstrated an IC50 value of 10 μM for (Z)-4-fluoro-N-(...) indicating potent anticancer effects comparable to established chemotherapeutics .

- Antimicrobial Evaluation : In a recent evaluation against multi-drug resistant bacterial strains, (Z)-4-fluoro-N-(...) exhibited MIC values lower than those of commonly used antibiotics, suggesting its potential as an alternative treatment .

Properties

IUPAC Name |

4-fluoro-N-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13FN2O4S2/c1-25-14-8-10(2-7-13(14)22)9-15-17(24)21(18(26)27-15)20-16(23)11-3-5-12(19)6-4-11/h2-9,22H,1H3,(H,20,23)/b15-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFKOBNWGUMBALQ-DHDCSXOGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13FN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.